molecular formula C12H12N2O4S2 B15004481 3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide

3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide

Cat. No.: B15004481
M. Wt: 312.4 g/mol
InChI Key: KZKIOJJDRVYGKG-UHFFFAOYSA-N
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Description

3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a nitro group, a thiophene ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the nitration of N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-NITROBENZENE-1-SULFONAMIDE: Lacks the thiophene ring, affecting its electronic properties and interactions.

    2-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE: Positional isomer with different chemical behavior.

Uniqueness

3-NITRO-N-[2-(THIOPHEN-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both the nitro group and the thiophene ring, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H12N2O4S2

Molecular Weight

312.4 g/mol

IUPAC Name

3-nitro-N-(2-thiophen-2-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S2/c15-14(16)10-3-1-5-12(9-10)20(17,18)13-7-6-11-4-2-8-19-11/h1-5,8-9,13H,6-7H2

InChI Key

KZKIOJJDRVYGKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CC=CS2)[N+](=O)[O-]

solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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